
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrimidine ring fused with a pyrazole moiety, both of which are known for their biological activities and synthetic versatility. The presence of phenyl groups further enhances its chemical properties, making it a valuable scaffold for drug development and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring, followed by subsequent reactions to introduce the pyrimidine moiety. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different synthetic applications .
Applications De Recherche Scientifique
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins and activating pro-apoptotic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine
- N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine
- N-(4-cyano-1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine stands out due to its unique combination of a pyrazole and pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications in different scientific fields make it a versatile and valuable compound .
Propriétés
Numéro CAS |
541507-74-8 |
|---|---|
Formule moléculaire |
C19H15N5 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-phenyl-4-(5-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H15N5/c1-3-7-14(8-4-1)18-16(13-21-24-18)17-11-12-20-19(23-17)22-15-9-5-2-6-10-15/h1-13H,(H,21,24)(H,20,22,23) |
Clé InChI |
GHIDSWLDHRXNQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NC=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


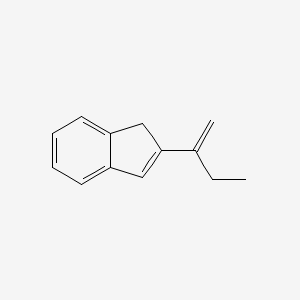

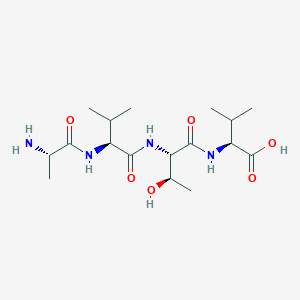
![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)


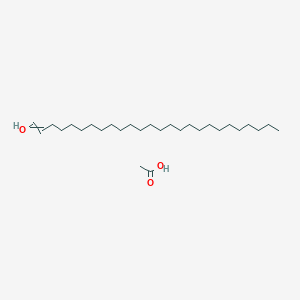
![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)
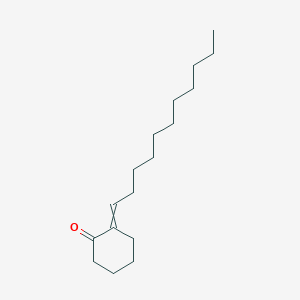
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
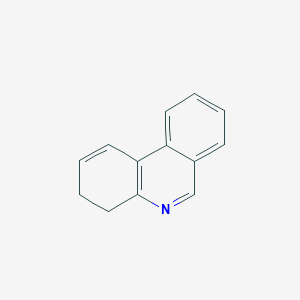
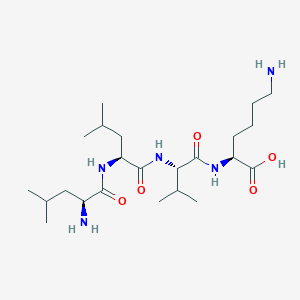
![N-[4-(2-Sulfanylacetamido)butyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14219557.png)
